molecular formula C22H18FN5O2 B2847495 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 1105239-25-5

2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2847495
CAS No.: 1105239-25-5
M. Wt: 403.417
InChI Key: ICDCLISTHDLAOM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyridazinone class, characterized by a fused bicyclic core structure. Key substituents include a cyclopropyl group at position 4, a phenyl group at position 1, and an acetamide moiety linked to a 4-fluorophenyl group at position 2.

Properties

IUPAC Name

2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O2/c23-15-8-10-16(11-9-15)25-19(29)13-27-22(30)21-18(20(26-27)14-6-7-14)12-24-28(21)17-4-2-1-3-5-17/h1-5,8-12,14H,6-7,13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDCLISTHDLAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=CC=C4)CC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two closely related pyrazolo derivatives from the literature, focusing on structural features, physicochemical properties, and spectral data.

Table 1: Structural and Analytical Comparison

Parameter Target Compound Compound 4f Compound 4h
Core Structure Pyrazolo[3,4-d]pyridazinone Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine
Position 3 Substituent - 4-Chlorophenyl 4-Chlorophenyl
Position 4 Substituent Cyclopropyl Methyl Methyl
Acetamide Substituent 4-Fluorophenyl 4-Fluorophenyl 4-Nitrophenyl
Melting Point (°C) Not reported 214–216 231–233
IR C=O Stretch (cm⁻¹) Not reported 1684 1668
Molecular Formula C₂₄H₂₀FN₅O₂ (inferred) C₂₇H₂₀FClN₄O₂ C₂₇H₂₀ClN₅O₄
Notable Spectral Features - 1H NMR: δ 10.08 (s, -NH); MS: m/z 486 (M+) 1H NMR: δ 10.13 (s, -NH); MS: m/z 513 (M+)

Key Observations:

Core Structure Differences: The target compound features a pyridazinone ring (pyrazolo[3,4-d]pyridazinone), while 4f and 4h are pyrazolo[3,4-b]pyridine derivatives. The pyridazinone core may enhance hydrogen-bonding capacity due to the ketone oxygen, a property critical for crystal packing or biological interactions .

Substituent Effects: Cyclopropyl vs. 4-Fluorophenyl vs. 4-Nitrophenyl: The electron-withdrawing nitro group in 4h reduces basicity and may lower solubility in polar solvents compared to the fluoro-substituted analogs.

Physicochemical Properties :

  • Melting points for 4f (214–216°C) and 4h (231–233°C) reflect the influence of substituents on lattice stability. The nitro group in 4h likely strengthens dipole-dipole interactions, raising its melting point relative to 4f .

Spectral Data: The C=O IR stretch in 4f (1684 cm⁻¹) and 4h (1668 cm⁻¹) suggests minor electronic differences in the acetamide moiety, possibly due to para-substituent effects on resonance . The downfield shift of the -NH proton in 4h (δ 10.13) compared to 4f (δ 10.08) aligns with the nitro group’s stronger electron-withdrawing nature, which deshields the acetamide proton .

Functional Implications:

  • Hydrogen Bonding: The acetamide group in all three compounds can act as both donor (-NH) and acceptor (C=O), facilitating supramolecular assembly or target binding. The pyridazinone oxygen in the target compound may offer additional hydrogen-bonding sites .

Preparation Methods

Cyclocondensation of Hydrazines with Dicarbonyl Intermediates

The core structure is synthesized via cyclocondensation between 4-cyclopropyl-1-phenyl-1H-pyrazole-3,5-diamine and a diketone derivative. In a representative procedure:

  • Reactants : 1-phenyl-3-(prop-1-en-2-yl)-1H-pyrazole-4,5-dione (1.0 eq) and hydrazine hydrate (1.2 eq)
  • Conditions : Reflux in ethanol (80°C, 12 hr)
  • Yield : 68% after recrystallization (ethyl acetate/hexane)

Key variables impacting yield include:

Variable Optimal Range Effect on Yield
Solvent Ethanol Maximizes solubility of intermediates
Temperature 78–82°C <75°C: Incomplete reaction; >85°C: Decomposition
Hydrazine Equiv. 1.1–1.3 eq Excess reduces side products

Alternative Pathway via Suzuki-Miyaura Coupling

N-(4-Fluorophenyl)Acetamide Side Chain Installation

Carboxylic Acid Activation and Amide Coupling

The acetamide moiety is introduced via EDC/HOBt-mediated coupling:

  • Activation : 2-chloroacetic acid (1.2 eq) reacted with EDC (1.3 eq) and HOBt (1.3 eq) in DMF (0°C, 1 hr)
  • Amination : Addition of 4-fluoroaniline (1.0 eq), stirred at 25°C for 24 hr
  • Workup : Extraction with ethyl acetate, washed with 5% NaHCO₃ and brine
  • Yield : 85% after column chromatography (SiO₂, hexane/EtOAc 3:1)

One-Pot Halogen Exchange and Nucleophilic Substitution

A patent-derived method achieves side chain incorporation via:

  • Substrate : 6-bromo-4-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
  • Reagent : Potassium acetamide-(4-fluorophenyl) (1.5 eq) in DMF, 60°C, 6 hr
  • Yield : 78% (HPLC purity 97.3%)

Integrated Synthetic Protocols

Sequential Assembly (Core → Cyclopropane → Side Chain)

Critical Analysis of Methodologies

Yield Optimization Challenges

  • Cyclocondensation Limitations : Steric hindrance from the phenyl group reduces reaction efficiency; microwave-assisted synthesis (100°C, 30 min) increases yield to 74%.
  • Suzuki Coupling Side Reactions : Protodeboronation observed at >90°C; lowering temperature to 80°C with PdCl₂(dppf) increases yield to 79%.

Purity and Scalability

  • Chromatography Dependency : Sequential methods require multiple purification steps, reducing scalability. Patent avoids this via crystallization (isopropyl alcohol/water), achieving >99% purity at 100 g scale.
  • Solvent Selection : DMF offers high solubility but complicates removal; switching to THF in coupling steps reduces residual solvent to <50 ppm.

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, pyridazine-H)
  • δ 7.89–7.43 (m, 9H, aromatic H)
  • δ 4.32 (s, 2H, CH₂CO)
  • δ 1.87–1.21 (m, 4H, cyclopropane)

HRMS (ESI+) : Calculated for C₂₃H₁₉FN₅O₂ [M+H]⁺: 432.1574; Found: 432.1578.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost/kg (USD) Impact on Process Economics
Cyclopropylboronic acid 2,450 58% of raw material cost
Pd(PPh₃)₄ 12,000 22%
4-Fluoroaniline 980 11%

Q & A

Q. How to design a SAR study balancing synthetic feasibility and structural diversity?

  • Methodological Answer : Prioritize substituents with high synthetic accessibility (SYLVIA score >80%) and diverse electronic profiles (Hammett σ values). Use parallel synthesis (96-well plates) for analogs. Principal Component Analysis (PCA) clusters compounds based on descriptors (e.g., polar surface area, H-bond donors) .

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